molecular formula C18H20N2O3S B2562848 (4-phenyltetrahydro-2H-pyran-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1705245-89-1

(4-phenyltetrahydro-2H-pyran-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No. B2562848
CAS RN: 1705245-89-1
M. Wt: 344.43
InChI Key: VBUKFKDXPPIBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-phenyltetrahydro-2H-pyran-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” is a complex organic compound. The compound contains a phenyltetrahydropyran group, which is a type of cyclic compound that includes a pyran (a six-membered heterocyclic, unsaturated ring with one oxygen atom) and a phenyl group . It also contains a thiazol-2-yloxy azetidin-1-yl group, which includes a thiazole ring (a heterocyclic ring with sulfur and nitrogen) and an azetidine ring (a four-membered heterocyclic ring with one nitrogen atom).


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. The phenyltetrahydropyran group would contribute to the three-dimensionality of the molecule . The thiazol-2-yloxy azetidin-1-yl group would add further complexity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and melting/boiling points would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Heterocyclic Compound Synthesis

The reactivity of specific heterocyclic scaffolds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP), has been explored for the synthesis of a range of heterocyclic compounds, including thiazoles. These compounds are valuable as building blocks in the creation of complex heterocyclic systems used in various applications, from dyes to pharmaceuticals. The unique reactivity of such compounds under mild conditions allows for the generation of versatile products from a wide array of precursors, demonstrating the potential utility of related chemical structures in heterocyclic synthesis (Gomaa & Ali, 2020).

Pharmaceutical Applications

Heterocyclic compounds synthesized from complex molecules similar to "(4-phenyltetrahydro-2H-pyran-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone" have shown significant potential in pharmaceutical applications. For instance, chromones and their derivatives, which can be synthesized from similar heterocyclic scaffolds, exhibit remarkable physiological activities such as anti-inflammatory, antidiabetic, and anticancer properties. These activities are largely attributed to their antioxidant properties, highlighting the role of heterocyclic chemistry in developing new therapeutic agents (Yadav et al., 2014).

Agrochemical Research

The development of agrochemicals also benefits from the study of heterocyclic compounds derived from complex molecules. Specific derivatives have been investigated for their insectoacaricidal and other agriculturally relevant biological activities, demonstrating the significance of heterocyclic chemistry in creating safer and more effective agrochemical products (Abdurakhmanova et al., 2018).

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

(4-phenyloxan-4-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-16(20-12-15(13-20)23-17-19-8-11-24-17)18(6-9-22-10-7-18)14-4-2-1-3-5-14/h1-5,8,11,15H,6-7,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUKFKDXPPIBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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